![molecular formula C15H13NO B6375606 2-Cyano-4-(2,4-dimethylphenyl)phenol CAS No. 1261982-68-6](/img/structure/B6375606.png)
2-Cyano-4-(2,4-dimethylphenyl)phenol
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Overview
Description
2-Cyano-4-(2,4-dimethylphenyl)phenol is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This compound is known for its unique structure, which includes a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl system with dimethyl substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2,4-dimethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2,4-dimethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the cyano group may produce a primary amine .
Scientific Research Applications
2-Cyano-4-(2,4-dimethylphenyl)phenol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2,4-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The cyano and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(2,5-dimethylphenyl)phenol: Similar structure but with a different position of the dimethyl groups.
[1,1’-Biphenyl]-3-carbonitrile, 4-hydroxy-2’,4’-dimethyl: Another compound with a similar biphenyl system and functional groups.
Uniqueness
2-Cyano-4-(2,4-dimethylphenyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGABPJPTKMWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684657 |
Source
|
Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-68-6 |
Source
|
Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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